molecular formula C9H13ClN4O2 B8528981 2-Chloro-4-sec. butylamino-5-nitro-6-methylpyrimidine

2-Chloro-4-sec. butylamino-5-nitro-6-methylpyrimidine

Cat. No.: B8528981
M. Wt: 244.68 g/mol
InChI Key: AKDJKECUBLKZTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-sec. butylamino-5-nitro-6-methylpyrimidine is a useful research compound. Its molecular formula is C9H13ClN4O2 and its molecular weight is 244.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H13ClN4O2

Molecular Weight

244.68 g/mol

IUPAC Name

N-butan-2-yl-2-chloro-6-methyl-5-nitropyrimidin-4-amine

InChI

InChI=1S/C9H13ClN4O2/c1-4-5(2)11-8-7(14(15)16)6(3)12-9(10)13-8/h5H,4H2,1-3H3,(H,11,12,13)

InChI Key

AKDJKECUBLKZTL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=NC(=NC(=C1[N+](=O)[O-])C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

15 ml of triethylamine are added to a solution of 15.6 g of 2,4-dichloro-5-nitro-6-methylpyrimidine (0.075 mole) in 300 ml of absolute ethanol. With ice cooling, 6.6 g of sec. butylamine (0.09 mole) are added dropwise at 0°-5° C over the course of c. 40 minutes to the dark red solution. After the mixture has been stirred for c. 3/4 hour at this temperature, it is poured into c. 700 ml of ice water and the water is extracted 3 times with ether. The ethereal extracts are dried over magnesium sulphate and evaporated. The resultant red oily substance is crystallised from petroleum ether to yield 10.5 g of 2-chloro-4-sec. butylamino-5-nitro-6-methyl-pyrimidine of m.p. 40°-43° C.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step Two

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